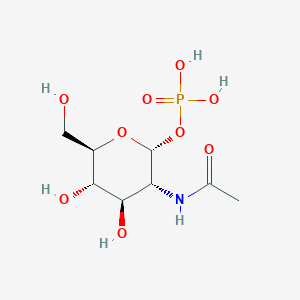
N-acetyl-alpha-D-glucosamine 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-alpha-D-glucosamine 1-phosphate is a 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate having alpha-configuration at the anomeric centre. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from an alpha-D-glucosamine 1-phosphate. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biochemical Properties and Metabolism
N-Acetyl-alpha-D-glucosamine 1-phosphate is primarily involved in the metabolism of glycoproteins and glycolipids. It serves as a substrate for various enzymes, including N-acetyl-D-glucosamine kinase (NAGK), which catalyzes its phosphorylation. This phosphorylation is essential for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of the extracellular matrix and play vital roles in cell signaling and structural integrity.
Key Metabolic Pathways
- N-Glycan Metabolism : GlcNAc-1-P is involved in the degradation and synthesis of N-glycans. Research indicates that certain gut bacteria utilize GlcNAc-1-P in their metabolic pathways, facilitating energy extraction from complex carbohydrates .
- Capsule Biosynthesis : In Neisseria meningitidis, GlcNAc-1-P is a precursor for the biosynthesis of polysaccharide capsules, which are crucial for bacterial virulence . The genetic basis for this biosynthesis has been characterized, revealing specific genes essential for capsule expression.
Cancer Treatment
Recent studies have demonstrated that GlcNAc-1-P exhibits anti-cancer properties by modulating cellular signaling pathways. It has been shown to inhibit certain kinases involved in cancer progression, thereby reducing tumor growth and metastasis . The compound's ability to interfere with glycosylation processes further supports its potential as an anti-cancer agent.
Inflammation and Neurological Disorders
GlcNAc-1-P has also been studied for its effects on inflammation and neurodegenerative diseases. Its biochemical activity suggests that it may help regulate inflammatory responses by modulating cytokine production. Additionally, its role in neuronal health indicates potential applications in treating conditions such as Alzheimer's disease .
Case Study 1: Bacterial Metabolism
A study on Bacteroides thetaiotaomicron revealed that this bacterium utilizes GlcNAc-1-P through a unique phosphorylase-dependent pathway for energy production. This metabolic adaptation highlights the importance of GlcNAc-1-P in gut microbiota functionality and its potential impact on human health .
Case Study 2: Capsule Biosynthesis in Bacteria
Research into the capsule biosynthesis of Neisseria meningitidis serogroup X identified GlcNAc-1-P as a key intermediate. The genetic analysis showed that specific genes related to GlcNAc-1-P metabolism are crucial for the bacterium's virulence, suggesting that targeting this pathway could lead to novel therapeutic strategies against meningococcal infections .
Data Table: Summary of Applications
Properties
CAS No. |
119185-08-9 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-FMDGEEDCSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Synonyms |
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















